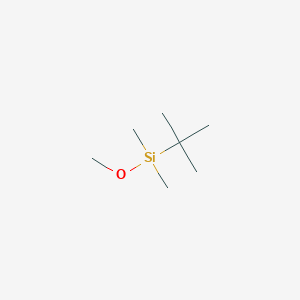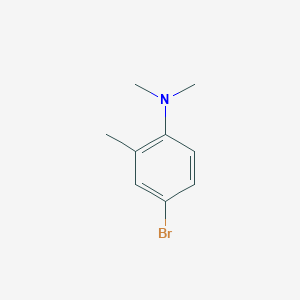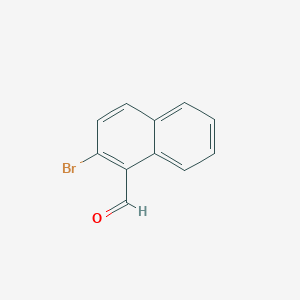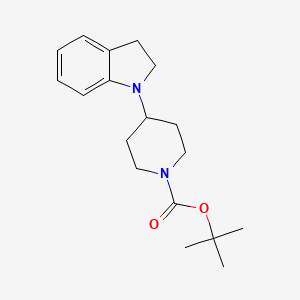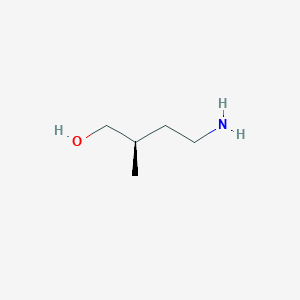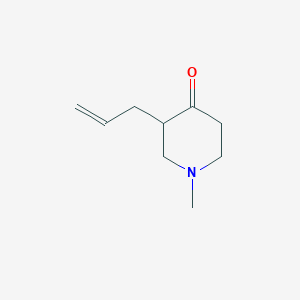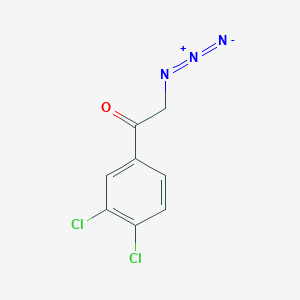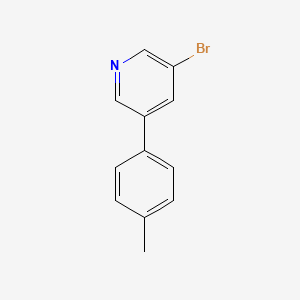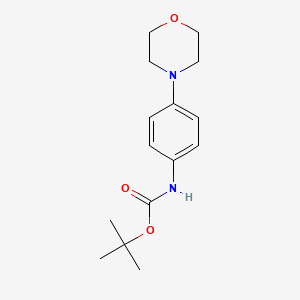
N-(4-溴苯基)-2-硝基苯胺
描述
N-(4-bromophenyl)-2-nitroaniline is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to an aniline moiety
科学研究应用
抗菌应用
“N-(4-溴苯基)-2-硝基苯胺”因其潜在的抗菌应用而受到研究。 在一项研究中,合成了该化合物的衍生物,并评估了其对细菌(革兰氏阳性和革兰氏阴性)和真菌物种的体外抗菌活性 . 结果表明某些化合物具有良好的抗菌活性 .
抗癌应用
该化合物也因其潜在的抗癌应用而受到研究。 在上述同一研究中,通过磺酰罗丹明 B (SRB) 测定法评估了合成衍生物对雌激素受体阳性人乳腺腺癌细胞系 (MCF7) 的抗癌活性 . 结果表明某些化合物被发现是对乳腺癌细胞系最有效的化合物 .
药物设计
该化合物已被用于设计新型药物。 进行了分子对接研究以研究活性化合物与受体的结合模式 . 研究表明某些化合物在所选 PDB ID 的结合口袋内表现出良好的对接评分,并有可能用作合理药物设计的先导化合物 .
衍生物的合成
“N-(4-溴苯基)-2-硝基苯胺”已被用于合成各种衍生物。 例如,它已被用于合成 N-(4-溴苯基)呋喃-2-甲酰胺 .
生物学评价
该化合物已被用于生物学评价。 例如,合成了含有 L-缬氨酸残基和 4-[(4-溴苯基)磺酰基]苯基部分的新型化合物,并测试了其对细菌和真菌菌株的抗菌作用、抗氧化活性以及对淡水枝角类动物大型蚤 (Daphnia magna Straus) 的毒性 .
抗氧化应用
该化合物因其潜在的抗氧化应用而受到研究。 在上述同一研究中,通过 DPPH、ABTS 和铁还原能力测定法测试了合成化合物的抗氧化活性 .
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been studied for their interaction with receptors using molecular docking studies .
Biochemical Pathways
Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species . They also exhibited anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Action Environment
It’s worth noting that the design and synthesis of novel compounds, containing in their molecules an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This can be achieved by reacting 4-bromoaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-bromophenyl)-2-nitroaniline may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: N-(4-bromophenyl)-1,2-d
属性
IUPAC Name |
N-(4-bromophenyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUKKONFZISMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475559 | |
| Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58476-59-8 | |
| Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
